CGP 37849

NMDA receptor binding Competitive antagonist Radioligand binding

Specify CGP 37849 for selective, high-affinity NMDA receptor blockade. Its 5–10× greater potency over DL-AP5 minimizes solvent exposure in electrophysiology and cell culture. Unlike longer-acting analogs, its ~8-hour duration is optimal for acute behavioral assays. It also potentiates antiepileptic drugs like valproate at low doses (0.125–1.0 mg/kg), enabling refractory epilepsy polypharmacy research. An orally bioavailable racemic mixture with demonstrated CNS penetration in rodent models.

Molecular Formula C6H12NO5P
Molecular Weight 209.14 g/mol
CAS No. 137424-81-8
Cat. No. B1180233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 37849
CAS137424-81-8
Synonyms2-amino-4-methyl-5-phosphono-3-pentenoic acid
Molecular FormulaC6H12NO5P
Molecular Weight209.14 g/mol
Structural Identifiers
SMILESCC(=CC(C(=O)O)N)CP(=O)(O)O
InChIInChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+
InChIKeyBDYHNCZIGYIOGJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP 37849 (CAS 137424-81-8) as a Potent Competitive NMDA Receptor Antagonist: A Baseline for Research Selection


CGP 37849 (DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid; 4-methyl-APPA) is a potent, competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [1]. It is a racemic mixture of an unsaturated phosphono-amino acid analogue of the prototypical NMDA antagonist 2-amino-5-phosphonopentanoate (AP5) [2]. Characterized by high selectivity for the NMDA receptor recognition site over non-NMDA glutamate receptors, it demonstrates oral bioavailability and central nervous system penetration in rodent models [3].

Why Generic Substitution Fails for CGP 37849: Key Differences in Potency, Oral Activity, and Receptor Kinetics


The competitive NMDA antagonist class exhibits marked divergence in potency, selectivity, pharmacokinetics, and therapeutic index. Substituting CGP 37849 with other in-class compounds like AP5, CPP, or CGS 19755 is scientifically unsound due to quantifiable differences in receptor binding affinity [1], in vitro functional antagonism [2], and oral anticonvulsant efficacy [3]. Furthermore, even closely related compounds like its own ethylester prodrug CGP 39551 differ substantially in in vivo potency and duration of action [4], highlighting the necessity for compound-specific selection.

CGP 37849 Quantitative Evidence: Head-to-Head Comparisons vs. AP5, CPP, CGS 19755, and CGP 39551


Receptor Binding Affinity: CGP 37849 vs. AP5, CPP, and CGS 19755

In a direct head-to-head radioligand binding study using [3H]CPP in rat brain, CGP 37849 exhibited significantly higher affinity for the NMDA receptor recognition site compared to several established competitive antagonists [1].

NMDA receptor binding Competitive antagonist Radioligand binding

In Vitro Functional Antagonism: CGP 37849 vs. DL-AP5 and CGP 39551

Electrophysiological characterization in isolated hippocampal and spinal cord preparations demonstrated CGP 37849 to be significantly more potent than the prototypical antagonist DL-AP5 and its own prodrug CGP 39551 in vitro [1].

Electrophysiology NMDA receptor function Hippocampal slice

In Vivo Oral Anticonvulsant Efficacy: CGP 37849 vs. CGP 39551

Both compounds demonstrated oral anticonvulsant activity in rodents, a first for competitive NMDA antagonists. However, they exhibited distinct in vivo potency and duration profiles. CGP 37849 showed a shorter duration but higher potency by some administration routes, while CGP 39551 was more potent orally and longer-lasting [1].

Anticonvulsant Epilepsy Oral bioavailability

NMDA Receptor Selectivity Profile: CGP 37849 vs. Non-NMDA Glutamate Receptors

CGP 37849 selectively antagonized NMDA receptor-mediated responses while showing negligible activity at other ionotropic glutamate receptors. In contrast to broad-spectrum glutamate antagonists, this selectivity profile defines a clear experimental use-case [1].

Receptor selectivity Glutamate receptor subtypes Electrophysiology

Potentiation of Conventional Antiepileptic Drugs: CGP 37849 vs. CGP 39551

Both compounds potentiate the anticonvulsant activity of valproate without altering plasma levels, but CGP 37849 demonstrated efficacy at lower doses, suggesting a higher therapeutic index in combination therapy [1].

Drug interaction Antiepileptic potentiation Polytherapy

Optimal Research and Industrial Application Scenarios for CGP 37849 (CAS 137424-81-8)


In Vitro Electrophysiology and Receptor Pharmacology

Ideal for studies requiring selective, high-affinity blockade of the NMDA receptor recognition site without confounding activity at non-NMDA glutamate receptors [1]. Its 5- to 10-fold greater potency than DL-AP5 in vitro [2] allows for lower working concentrations in slice electrophysiology and cell culture assays, reducing solvent exposure and off-target effects.

Short-Term In Vivo NMDA Receptor Antagonism Studies

When an orally bioavailable competitive NMDA antagonist with a moderate (~8-hour) duration of action is required, CGP 37849 is the optimal choice [3]. This profile is advantageous for acute behavioral assays or neuroprotection studies where extended receptor blockade is not desired, in contrast to its longer-acting analog CGP 39551.

Combination Therapy Research in Epilepsy Models

CGP 37849 demonstrates significant potentiation of conventional antiepileptic drugs like valproate at low doses (0.125–1.0 mg/kg) without altering plasma drug levels [4]. This makes it a valuable tool for investigating NMDA receptor-mediated adjunctive therapies and exploring polypharmacy strategies in refractory epilepsy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 37849

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.